- Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen source, Catalysis Science & Technology, 2022, 12(9), 3004-3015
Cas no 93-91-4 (Benzoylacetone)
Benzoylacetone structure
Product Name:Benzoylacetone
CAS番号:93-91-4
MF:C10H10O2
メガワット:162.185203075409
MDL:MFCD00008786
CID:34721
PubChem ID:7166
Update Time:2025-05-23
Benzoylacetone 化学的及び物理的性質
名前と識別子
-
- 1-Benzoylacetone
- 1-Phenyl-1,3-butanedione
- Benzoylacetone, (1-Phenyl-1,3-butanedione)
- Benzoylacetone
- 1-Benzoyl-2-propanone
- 1-phenyl-3-butanedione
- 1-phenyl-butane-1,3-dione
- 2-Propanone, benzoyl-
- 3-Butanedione,1-phenyl-1
- -Acetylacetophenone
- alpha-Acetylacetophenone
- Benzoyl-aceton Benzoylpropanone
- OMEGA-ACETYL ACETOPHENONE
- A-ACETYLHYPNONE
- A-ACETYLACETOPHENONE
- A-ACETYLMETHYL PHENYL KETONE
- ACETOACETOPHENONE
- ACETYLBENZOYLMETHANE
- METHYL PHENACYL KETONE
- AURORA 9175
- 1-BENZOYLACETONE CRYSTALLINE
- 1,3-Butanedione, 1-phenyl-
- 1-Phenylbutane-1,3-dione
- Benzoyl propanone
- α-Acetyl acetophenone
- 1-Phenyl-1,3-butanedione (ACI)
- 1-Methyl-3-phenyl-1,3-propanedione
- 1-Phenylbutan-1,3-dione
- 2-Acetylacetophenone
- 4-Oxo-4-phenylbutan-2-one
- 4-Phenyl-2,4-butanedione
- NSC 100655
- NSC 4015
- NSC 404283
- NSC 405722
- NSC 405723
- NSC 405724
- NSC 83580
- NSC 83581
- NSC 87898
- NSC 88942
- NSC 97232
- NSC 97233
- α-Acetylacetophenone
-
- MDL: MFCD00008786
- インチ: 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- InChIKey: CVBUKMMMRLOKQR-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)=O)C1C=CC=CC=1
- BRN: 742413
計算された属性
- せいみつぶんしりょう: 162.06800
- どういたいしつりょう: 162.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 34.1A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.09 g/mL at 25 °C(lit.)
- ゆうかいてん: 57.0 to 60.0 deg-C
- ふってん: 262°C(lit.)
- フラッシュポイント: 260-262℃
- 屈折率: 1.5678 (estimate)
- ようかいど: 0.38g/l insoluble
- すいようせい: 不溶性
- PSA: 34.14000
- LogP: 1.84840
- FEMA: 2422
- ようかいせい: エタノール、エーテル、濃アルカリ溶液に溶けやすく、冷水に微溶解する。
- かんど: 湿度に敏感である
Benzoylacetone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- RTECS番号:EK3540200
- TSCA:Yes
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
Benzoylacetone 税関データ
- 税関コード:29143900
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Benzoylacetone 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 106600-1g |
Benzoyl acetone |
93-91-4 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 106600-10g |
Benzoyl acetone |
93-91-4 | 98% | 10g |
£15.00 | 2022-02-28 | |
| Fluorochem | 106600-25g |
Benzoyl acetone |
93-91-4 | 98% | 25g |
£25.00 | 2022-02-28 | |
| Fluorochem | 106600-100g |
Benzoyl acetone |
93-91-4 | 98% | 100g |
£60.00 | 2022-02-28 | |
| Alichem | A019108083-250g |
1-Phenylbutane-1,3-dione |
93-91-4 | 98% | 250g |
$200.56 | 2023-08-31 | |
| Alichem | A019108083-500g |
1-Phenylbutane-1,3-dione |
93-91-4 | 98% | 500g |
$386.10 | 2023-08-31 | |
| Alichem | A019108083-1000g |
1-Phenylbutane-1,3-dione |
93-91-4 | 98% | 1000g |
$710.70 | 2023-08-31 | |
| Chemenu | CM157321-500g |
Benzoylacetone |
93-91-4 | 95+% | 500g |
$365 | 2021-06-17 | |
| Chemenu | CM157321-1000g |
Benzoylacetone |
93-91-4 | 95+% | 1000g |
$645 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R052482-100g |
Benzoylacetone |
93-91-4 | 98% | 100g |
¥667 | 2024-05-20 |
Benzoylacetone 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Isopropanol , Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ; 24 h, 100 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ; 5 - 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
リファレンス
- Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents, Tetrahedron Letters, 2008, 49(1), 80-84
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
リファレンス
- The regioselective preparation of 1,3-diketones, Tetrahedron Letters, 2002, 43(16), 2945-2948
合成方法 4
はんのうじょうけん
1.1 5 - 10 h, 85 - 105 °C
リファレンス
- Preparation method of organic intermediate benzoylacetone, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 27 - 30 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
リファレンス
- Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones, Journal of Organic Chemistry, 2006, 71(1), 349-351
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation, Journal of the American Chemical Society, 2010, 132(2), 432-433
合成方法 8
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
リファレンス
- Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide base, Journal of Organic Chemistry, 1989, 54(3), 723-6
合成方法 9
合成方法 10
はんのうじょうけん
1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ; 30 min, 60 °C
リファレンス
- Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrins, Indo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Gold , 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ; 40 h, 80 °C
リファレンス
- Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in water, Green Chemistry, 2016, 18(12), 3647-3655
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid
リファレンス
- New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefins, Journal of Molecular Catalysis, 1992, 75(2), 141-6
合成方法 13
はんのうじょうけん
1.1 Reagents: Acetic acid , Zinc Solvents: Dichloromethane
リファレンス
- Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagent, Synthesis, 1988, (3), 178-83
合成方法 14
はんのうじょうけん
1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ; 2 min, 50 psi, 125 °C
リファレンス
- Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiation, Tetrahedron, 2007, 63(1), 155-159
合成方法 15
はんのうじょうけん
1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
リファレンス
- Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketones, Tetrahedron Letters, 2005, 46(50), 8785-8788
合成方法 16
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
リファレンス
- 1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational Studies, Chemistry - A European Journal, 2010, 16(34), 10474-10481
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 0 °C; 3 - 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors, Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588
合成方法 19
はんのうじょうけん
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ; 12 h, rt
リファレンス
- Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of air, Monatshefte fuer Chemie, 2004, 135(11), 1409-1413
合成方法 20
Benzoylacetone Raw materials
- 4-phenylbutan-2-one
- 4-Phenyl-3-butyn-2-one
- 2-(morpholin-4-yl)-2-phenylacetonitrile
- 2-Butanone, 4-hydroxy-4-phenyl-
- 1,3-Butanediol, 1-phenyl-
- 3-bromoprop-1-yne
- Benzylideneacetone
- Benzoyl cyanide
- Acetophenone
- 1-Phenylethenyl acetate
- 1,3-Butanedione, 2-bromo-1-phenyl-
- acetyl cyanide
- Zinc, diiodo-μ-methylene-d2-di- (9CI)
- Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]-, rel- (9CI)
- 2-(dimethyl-lambda~4~-sulfanylidene)-1-phenyl-1,3-butanedione
- Poly[1-[(benzoyloxy)methyl]-1,2-ethanediyl]
- 1-phenylbut-2-yn-1-one
Benzoylacetone Preparation Products
Benzoylacetone サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:93-91-4)Benzoylacetone
注文番号:A844735
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:03
価格 ($):354.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:93-91-4)1-Phenylbutane-1,3-dione
注文番号:LE14457
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:10
価格 ($):discuss personally
Email:18501500038@163.com
Benzoylacetone 関連文献
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
93-91-4 (Benzoylacetone) 関連製品
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- 14323-17-2(Iron,tris(1-phenyl-1,3-butanedionato-kO1,kO3)-)
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- 53479-23-5(Titanium,dichlorobis(1-phenyl-1,3-butanedionato-kO,kO')- (9CI))
- 34227-93-5(Molybdenum,dichlorobis(1-phenyl-1,3-butanedionato-O,O')- (9CI))
- 14128-95-1(Cobalt,bis(1-phenyl-1,3-butanedionato-kO,kO')- (9CI))
- 14459-33-7(Europium,tris(1-phenyl-1,3-butanedionato-kO1,kO3)-)